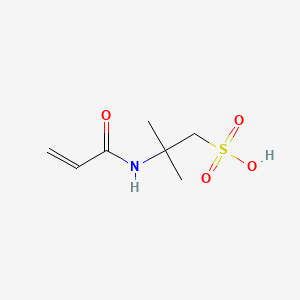

2-Acrylamido-2-methyl-1-propanesulfonic acid

Description

Properties

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZPRMZZQOIPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27119-07-9, Array | |

| Record name | Poly(2-acrylamido-2-methylpropanesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27119-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027770 | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15214-89-8 | |

| Record name | 2-Acrylamido-2-methylpropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15214-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 - 186 °C | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic Acid: A Deep Dive into the Ritter Reaction Mechanism and Industrial Practice

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Significance of AMPS

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a reactive, hydrophilic sulfonic acid acrylic monomer, is a cornerstone in the synthesis of a wide array of anionic polymers.[1] Its unique molecular structure, featuring a strong sulfonic acid group, a sterically hindered amide linkage, and a polymerizable vinyl group, imparts exceptional properties to polymers, including high hydrophilicity, thermal and hydrolytic stability, and an anionic character across a broad pH range.[2] These attributes have led to the widespread application of AMPS-containing polymers in diverse fields such as water treatment, oil and gas recovery, construction chemicals, medical hydrogels, personal care products, and as a dye-receptive comonomer in acrylic fiber production.[1][3] This guide provides a comprehensive exploration of the core synthesis mechanism of AMPS, focusing on the industrially prevalent Ritter reaction, to offer researchers and professionals a detailed understanding of its chemical underpinnings and practical execution.

The Core Synthesis Pathway: A Mechanistic Exploration of the Ritter Reaction

The industrial production of this compound is predominantly achieved through the Ritter reaction, a powerful method in organic chemistry for the formation of N-alkyl amides from a nitrile and a carbocation precursor.[4] In the context of AMPS synthesis, this reaction involves the carefully controlled interaction of acrylonitrile, isobutylene, and a strong acid, typically concentrated sulfuric acid or oleum (fuming sulfuric acid).[2] The reaction is notable for the dual role of the strong acid, which acts as both a catalyst for the Ritter reaction and as a sulfonating agent.

The synthesis can be conceptually broken down into three key stages:

-

Formation of the Sulfonated Carbocation Intermediate: The reaction is initiated by the protonation of isobutylene by the strong acid to form a stable tert-butyl carbocation. Concurrently, the sulfur trioxide (SO₃) present in oleum, or from the concentrated sulfuric acid itself, acts as a potent electrophile. The tert-butyl carbocation is then sulfonated by SO₃ to yield a sulfonated carbocation intermediate. This initial step is highly exothermic and requires careful temperature control to prevent unwanted side reactions and polymerization.

-

Nucleophilic Attack by Acrylonitrile and Formation of the Nitrilium Ion: The lone pair of electrons on the nitrogen atom of acrylonitrile then performs a nucleophilic attack on the sulfonated carbocation. This results in the formation of a key intermediate known as a nitrilium ion. The nitrilium ion is a powerful electrophile, setting the stage for the final step of the amide formation.

-

Hydrolysis to Yield the Final Product: The nitrilium ion is subsequently hydrolyzed by the water present in the reaction medium (either intentionally added or present in the sulfuric acid). This hydrolysis step leads to the formation of the stable amide functionality, yielding the final product, this compound. The product, being a white crystalline solid, often precipitates from the reaction mixture, facilitating its isolation.[4]

Below is a diagrammatic representation of the proposed reaction mechanism:

Sources

- 1. Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. US6448347B1 - Continuous production of 2-acrylamido-2-methylpropane-sulfonic acid in a small reactor integrated with acrylic polymer fiber production - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS® Monomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a unique sulfonic acid acrylic monomer, possesses a compelling combination of hydrophilicity, hydrolytic stability, and anionic character over a wide pH range. These attributes are directly linked to its distinct molecular architecture, featuring a sulfonate group, a sterically hindered amide linkage, and a polymerizable vinyl group. This guide delves into the core chemical properties and molecular structure of AMPS, providing a causal link between its structure and its functional utility. We will explore its synthesis, polymerization behavior, and pivotal applications in advanced fields such as drug delivery, biomedical hydrogels, and membrane science. This document is structured to provide not just technical data, but also field-proven insights and detailed experimental protocols to empower researchers in leveraging the full potential of this versatile monomer.

The AMPS Monomer: A Structural and Functional Overview

This compound is a reactive, hydrophilic monomer used to engineer the chemical properties of a vast array of anionic polymers.[1] Its significance in materials science and drug development stems from a molecular structure that imparts exceptional stability and functionality.

The key to its performance lies in the synergistic interplay of its functional groups:

-

The Sulfonic Acid Group (-SO₃H): This is a strong acid group, meaning it ionizes completely in aqueous solutions. This confers a high degree of hydrophilicity and a consistent anionic charge across a broad pH spectrum.[2][3] This is causally critical for applications requiring stable electrostatic interactions, high water absorption, or inhibition of mineral salt precipitation.

-

The Amide Linkage (-CONH-): While amides can be susceptible to hydrolysis, the AMPS structure provides inherent protection. The adjacent geminal dimethyl group and the sulfomethyl group create significant steric hindrance, shielding the amide bond from hydrolytic attack.[1][2] This structural feature is the primary reason for the exceptional thermal and hydrolytic stability of AMPS-containing polymers.[2]

-

The Acryloyl Group (H₂C=CH-CO-): This unsaturated vinyl group is the reactive handle for polymerization, enabling AMPS to be readily incorporated into polymer chains via free-radical polymerization.[4]

This unique combination makes polymers derived from AMPS highly sought after for applications in hostile environments, such as those with high temperatures, high salinity, or extreme pH.[3][5]

Diagram 1: Annotated Molecular Structure of AMPS

Caption: Molecular structure of AMPS highlighting its key functional groups.

Core Chemical and Physical Properties

A quantitative understanding of AMPS's properties is essential for designing experiments and formulating materials. The data below has been consolidated from various authoritative sources.

Table 1: Physicochemical Properties of AMPS Monomer

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | [1][6] |

| CAS Number | 15214-89-8 | [1][5] |

| Molecular Formula | C₇H₁₃NO₄S | [7] |

| Molecular Weight | 207.25 g/mol | [7][8] |

| Appearance | White crystalline powder/solid | [5] |

| Melting Point | 195-200 °C (decomposes) | [2][3] |

| pKa | ~1.67 ± 0.50 (Predicted) | [3][4][9] |

| Water Solubility | 1500 g/L (at 20 °C) | [3][4] |

| Solubility (Other) | Soluble in DMF; limited in most polar organic solvents |[1][2] |

Causality Insight: The extremely low pKa value is a direct consequence of the sulfonic acid group, confirming its nature as a strong acid. This ensures that the monomer and its resulting polymers are anionic over nearly the entire pH range, a crucial factor for applications in biological systems (typically pH ~7.4) and for preventing precipitation with divalent cations like Ca²⁺ and Mg²⁺. Its high water solubility is driven by the polarity of both the sulfonate and amide groups.[2]

Synthesis and Polymerization

Synthesis: AMPS is commercially synthesized via the Ritter reaction, where acrylonitrile and isobutylene react in the presence of sulfuric acid.[2] Modern processes have been optimized to achieve high purity (>99%) and yield.[2]

Polymerization: AMPS readily undergoes free-radical polymerization, both for homopolymerization and copolymerization with other vinyl monomers like acrylamide (AM) and acrylic acid (AA).[10] The choice of polymerization technique is dictated by the desired application and polymer architecture.

Diagram 2: Generalized Free-Radical Polymerization of AMPS

Caption: A simplified workflow of AMPS free-radical polymerization.

Expertise Insight: When copolymerizing AMPS, the reactivity ratios of the comonomers are critical. AMPS, being an acrylamide derivative, has different reactivity compared to acrylate or methacrylate monomers.[11] This must be considered to avoid compositional drift and ensure the synthesis of random or block copolymers as intended. For controlled architectures, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can be employed, although the acidic proton of AMPS may require protection or specialized catalytic systems.[11]

Applications in Drug Development and Research

The unique properties of AMPS-containing polymers make them highly valuable for the sophisticated demands of the pharmaceutical and biomedical fields.

-

Medical Hydrogels: The high hydrophilicity and water-absorbing capacity of poly(AMPS) are key to its use in medical hydrogels.[1][3] These hydrogels exhibit uniform conductivity and excellent biocompatibility, making them suitable for ECG electrodes, wound dressings, and electrosurgical pads.[3] The anionic nature of the polymer allows for high swelling in physiological conditions, which is essential for absorbent wound dressings and for creating matrices for tissue engineering.[12]

-

Controlled Drug Delivery: Poly(AMPS) hydrogels are "smart" materials that can respond to external stimuli like pH and ionic strength.[13] This makes them excellent candidates for controlled drug delivery systems.[14] The porous, swollen network can encapsulate therapeutic agents, and the release can be modulated by the hydrogel's swelling/deswelling behavior in different physiological environments. For example, a drug could be released more slowly in the low pH of the stomach and more rapidly in the neutral pH of the intestine.

-

Antimicrobial Materials: While poly(AMPS) itself is not inherently antimicrobial, its polymer backbone is an excellent platform for conjugation with antimicrobial peptides (AMPs) or other antimicrobial agents.[15][16] The hydrophilic and biocompatible nature of the polymer can enhance the stability and solubility of the conjugated AMP while minimizing toxicity to mammalian cells.[16][17]

-

Membrane Science: In separation and purification processes, which are integral to drug development, AMPS is used to modify ultrafiltration and microfiltration membranes.[2] Incorporating AMPS increases water flow, improves fouling resistance, and enhances the retention of specific molecules due to the fixed anionic charges on the membrane surface.

Key Experimental Protocols

The following protocols are designed as self-validating systems, including steps for verification and quality control.

Protocol 1: Synthesis of a Crosslinked Poly(AMPS-Na) Hydrogel for Swelling Studies

-

Objective: To synthesize a chemically crosslinked hydrogel from the sodium salt of AMPS (AMPS-Na) for evaluating its water absorption capacity.

-

Causality: Using the sodium salt (neutralized AMPS) avoids the highly acidic environment of the monomer, which can affect polymerization kinetics and crosslinker stability. N,N'-methylene-bis-acrylamide (MBA) is a standard crosslinker for acrylamide-type monomers.

-

Methodology:

-

Neutralization: Prepare a 40% (w/v) AMPS solution in deionized water. While stirring in an ice bath, slowly add 10 M NaOH dropwise until the pH reaches 7.0. This creates the AMPS-Na monomer solution.

-

Component Mixing: To 10 mL of the AMPS-Na solution, add the crosslinker, N,N'-methylene-bis-acrylamide (MBA), to a final concentration of 1.0 mol% relative to the monomer. Stir until fully dissolved.

-

Initiator Addition: Add 50 µL of a 10% (w/v) ammonium persulfate (APS) solution (initiator) and 50 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator). Mix thoroughly but gently to avoid introducing excessive oxygen.

-

Polymerization: Immediately pour the solution into a mold (e.g., between two glass plates with a 1 mm spacer). Allow the polymerization to proceed at room temperature for 4 hours or at 50°C for 1 hour.

-

Purification: After polymerization, cut the resulting hydrogel sheet into discs of a known diameter. Place the discs in a large volume of deionized water for 72 hours, changing the water every 12 hours. This step is crucial to remove unreacted monomers, initiator, and crosslinker.

-

-

Validation: A successfully synthesized hydrogel will be a transparent, elastic solid that does not dissolve during the purification step.

Protocol 2: Characterization of Hydrogel Swelling Ratio

-

Objective: To quantify the water absorption capacity of the synthesized poly(AMPS-Na) hydrogel.

-

Causality: The equilibrium swelling ratio (ESR) is a fundamental property of a hydrogel that reflects its crosslink density and polymer-solvent interaction parameter. It is a key indicator of its potential for applications like drug delivery or as a superabsorbent.

-

Methodology:

-

Drying: Take a purified hydrogel disc from Protocol 1 and blot the surface gently with filter paper to remove excess water. Lyophilize (freeze-dry) the hydrogel for 48 hours or until a constant weight is achieved. Record this as the dry weight (W_d).

-

Swelling: Immerse the dried hydrogel disc in a beaker containing the swelling medium (e.g., deionized water or phosphate-buffered saline, PBS).

-

Measurement: At regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, blot the surface to remove non-absorbed water, and record its weight (W_s).

-

Equilibrium: Continue measurements until the weight remains constant over three consecutive readings. This indicates that equilibrium swelling has been reached.

-

Calculation: Calculate the swelling ratio (SR) at each time point and the equilibrium swelling ratio (ESR) using the formula: SR (%) = [(W_s - W_d) / W_d] * 100

-

-

Validation: The swelling ratio should increase over time and plateau at equilibrium. A high ESR (often >1000%) is characteristic of AMPS-based superabsorbent hydrogels.[12] The reproducibility of the ESR across multiple samples validates the homogeneity of the hydrogel synthesis.

Diagram 3: Hydrogel Synthesis and Characterization Workflow

Caption: Step-by-step workflow from monomer to swelling characterization.

Conclusion

The molecular structure of this compound is the foundation of its exceptional performance characteristics. The strategic combination of a highly hydrophilic sulfonic acid group with a sterically protected, hydrolytically stable amide linkage makes it a powerful tool for polymer chemists, material scientists, and drug development professionals. By understanding the causal relationships between its structure and its properties—such as thermal stability, salt tolerance, and pH-independent anionic character—researchers can rationally design and synthesize advanced polymers for challenging applications, from smart hydrogels for targeted drug delivery to robust membranes for biopharmaceutical purification. The protocols and insights provided herein serve as a foundational guide for harnessing the full potential of this versatile and high-performance monomer.

References

-

Wikipedia. 2-Acrylamido-2-methylpropane sulfonic acid. [Link]

-

Ataman Kimya. AMPS (2-ACRYLAMIDO-2-METHYLPROPANE SULFONIC ACID). [Link]

-

Ataman Kimya. AMPS (2-Acrylamido-2-methylpropane sulfonic acid). [Link]

-

IRO Oil Drilling Chemical Company. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS). [Link]

-

GreenChem Industries. 2-Acrylamido-2-methylpropane sulfonic acid(AMPS). [Link]

-

Ataman Kimya. AMPS (2-Acrylamido-2-methylpropane sulfonic acid ). [Link]

-

ChemBK. AMPS. [Link]

-

precisionFDA. This compound. [Link]

-

Ataman Kimya. 2-ACRYLAMIDO-2-METHYLPROPANE SULFONIC ACID MONOMER. [Link]

-

Ataman Kimya. AMPS. [Link]

-

PubChem. This compound. [Link]

- Ge, H., et al. (2022). Effect of AMPS(2-acrylamido-2-methylpropane sulfonic acid) content on the properties of polymer gels. Energy Reports.

-

ResearchGate. Monomers of AMPS, AM, AA, W, and the synthesis of their copolymer. [Link]

-

ResearchGate. Thermal stability of polymers based on acrylamide and 2‐acrylamido‐2‐methylpropane sulfonic acid in different temperature and salinity conditions. [Link]

- Sezgin, Z., et al. (2023). Mechanically Strong Superabsorbent Terpolymer Hydrogels Based on AMPS via Hydrogen-Bonding Interactions.

-

ChemRxiv. Antimicrobial Chitosan-g-poly(AMPS-co-AA-co-AM)/Ground Basalt Composite Hydrogel: Synthesis and Characterization. [Link]

-

MDPI. Effect of Ultra-High Temperature Degradation on the Physical Properties and Chemical Structure of an AMPS-Based Copolymer Oil-Well Cement Additive PADIM in Aqueous Solution. [Link]

-

NIH. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. [Link]

-

Chiang Mai Journal of Science. Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. [Link]

-

Vinati Organics. What are the Applications of AMPS Monomer?. [Link]

-

ResearchGate. Effect of AMPS(2-acrylamido-2-methylpropane sulfonic acid) content on the properties of polymer gels. [Link]

-

NIH. Recent Advances in Antimicrobial Peptide Hydrogels. [Link]

-

SIELC Technologies. This compound. [Link]

-

Aston Research Explorer. Synthesis and characterization of semi-IPN hydrogels composed of sodium 2-acrylamido-2-methylpropanesulfonate and poly(ε-caprolactone) diol for controlled drug delivery. [Link]

-

PubMed Central. Molecular engineering of antimicrobial peptide (AMP)-polymer conjugates. [Link]

-

NIH. Polymer Conjugates of Antimicrobial Peptides (AMPs) with d-Amino Acids (d-aa): State of the Art and Future Opportunities. [Link]

-

Semantic Scholar. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. [Link]

-

ResearchGate. POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY. [Link]

-

MDPI. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]

-

International Journal of Electrochemical Science. Synthesis and Application of Poly Ionic Liquid-Based on 2- Acrylamido-2-methyl Propane Sulfonic Acid as Corrosion Protective Fil. [Link]

Sources

- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]

- 4. chembk.com [chembk.com]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. This compound | C7H13NO4S | CID 65360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. 2-アクリルアミド-2-メチル-1-プロパンスルホン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. atamankimya.com [atamankimya.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. research.aston.ac.uk [research.aston.ac.uk]

- 15. Recent Advances in Antimicrobial Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular engineering of antimicrobial peptide (AMP)-polymer conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polymer Conjugates of Antimicrobial Peptides (AMPs) with d-Amino Acids (d-aa): State of the Art and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Poly(2-Acrylamido-2-methyl-1-propanesulfonic acid) characterization techniques

An In-Depth Technical Guide to the Characterization of Poly(2-Acrylamido-2-methyl-1-propanesulfonic acid)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential techniques for characterizing poly(this compound) (PAMPS), a versatile synthetic polymer with wide-ranging applications in industries from personal care and medicine to water treatment and oil recovery. The unique properties of PAMPS, stemming from its strongly acidic sulfonate group and flexible acrylamide backbone, necessitate a multi-faceted characterization approach to ensure its quality, performance, and suitability for specific applications.[1] This document is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the analytical methodologies required to fully characterize this important polymer.

Introduction to PAMPS and the Rationale for its Characterization

Poly(this compound) is a high-molecular-weight, water-soluble polymer known for its exceptional thermal and hydrolytic stability. Its highly ionic nature imparts unique solution properties, including high viscosity, salt tolerance, and responsiveness to pH changes. These characteristics are directly linked to its molecular structure, molecular weight distribution, and thermal properties. Therefore, a thorough characterization is paramount to:

-

Ensure Batch-to-Batch Consistency: Verifying the structural integrity and molecular weight distribution is crucial for reproducible performance.

-

Structure-Property Elucidation: Understanding the relationship between the polymer's fundamental characteristics and its macroscopic behavior is key to designing new materials with tailored functionalities.

-

Quality Control: Confirming the purity and thermal stability of the polymer is essential for its use in demanding applications.

-

Regulatory Compliance: For applications in the pharmaceutical and biomedical fields, detailed characterization is a prerequisite for regulatory approval.

This guide will delve into the core techniques employed for a comprehensive analysis of PAMPS, providing both the theoretical underpinnings and practical, field-tested protocols.

Structural Elucidation: Unveiling the Molecular Architecture

Confirming the chemical identity and structural integrity of the PAMPS polymer is the foundational step in its characterization. Spectroscopic techniques are indispensable for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint of the polymer.

Experimental Protocol:

-

Sample Preparation: For solid PAMPS, a small amount of the dried polymer is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Spectral Interpretation: The resulting spectrum is analyzed for the presence of key absorption bands that confirm the structure of PAMPS.

Key Spectral Features of PAMPS:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H stretching | Amide |

| ~2900 | C-H stretching | Alkane backbone |

| ~1655 | C=O stretching (Amide I) | Amide |

| ~1550 | N-H bending (Amide II) | Amide |

| ~1307 | S–O stretching | Sulfonate (SO₃H) |

| ~1249-1181 | Asymmetric and symmetric stretching of S=O | Sulfonate (SO₃H) |

| ~1040 | S-O stretching | Sulfonate (SO₃H) |

The presence of these characteristic peaks provides strong evidence for the successful synthesis of PAMPS.[2][3][4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum allow for the unambiguous determination of the polymer's structure and even the molar composition of copolymers.[1]

Experimental Protocol:

-

Sample Preparation: A small amount of the polymer is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Spectral Interpretation: The chemical shifts of the peaks are assigned to the specific protons and carbons in the PAMPS repeating unit.

Expected Chemical Shifts for PAMPS (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~1.5 | Methyl protons (-C(CH₃)₂) |

| ~1.9 | Methylene protons of the polymer backbone (-CH₂-) |

| ~2.8-2.9 | Methylene protons adjacent to the sulfonate group (-CH₂-SO₃H) |

| ~3.4 | Methine proton of the polymer backbone (-CH-) |

¹H NMR is particularly useful for determining the molar composition of PAMPS copolymers by integrating the signals corresponding to the unique protons of each monomer unit.[1][4][7][10]

Molecular Weight and Distribution: Defining the Polymer's Size

The molecular weight and its distribution (polydispersity) are critical parameters that significantly influence the rheological properties, solution viscosity, and mechanical strength of PAMPS-based materials.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Principle: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer elution time.

Experimental Protocol:

-

Sample Preparation: The PAMPS sample is dissolved in a suitable mobile phase, which often contains a salt (e.g., NaNO₃) to suppress polyelectrolyte effects. The solution is then filtered to remove any particulate matter.

-

Instrumentation: The analysis is performed on a GPC/SEC system equipped with a refractive index (RI) detector and, ideally, a multi-angle light scattering (MALS) detector for absolute molecular weight determination.

-

Data Analysis: The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Typical GPC/SEC Parameters for PAMPS:

| Parameter | Typical Value/Condition |

| Mobile Phase | Aqueous buffer (e.g., 0.1 M NaNO₃) |

| Columns | Set of aqueous-compatible GPC columns |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detector | Refractive Index (RI), Multi-Angle Light Scattering (MALS) |

GPC/SEC is essential for confirming the successful synthesis of block copolymers containing PAMPS, as it can resolve the different polymer populations.[1]

Thermal Properties: Assessing Stability and Transitions

The thermal stability of PAMPS is one of its key attributes. Thermal analysis techniques are employed to quantify this stability and to identify any phase transitions.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperature and the amount of residual material.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the dried polymer is placed in a TGA pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere, and the mass loss is recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which major weight loss events occur.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Experimental Protocol:

-

Sample Preparation: A small amount of the dried polymer is hermetically sealed in a DSC pan.

-

Data Acquisition: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument.

-

Data Analysis: The DSC thermogram is analyzed to identify the temperatures of any endothermic or exothermic transitions.

For amorphous polymers like PAMPS, the glass transition temperature is a key parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[11][12]

Summary of Thermal Analysis Data for PAMPS:

| Technique | Parameter Measured | Typical Observation for PAMPS |

| TGA | Decomposition Temperature (Td) | PAMPS generally exhibits high thermal stability, with decomposition often occurring above 300 °C. The decomposition may occur in multiple steps, corresponding to the loss of the sulfonate group and the degradation of the polymer backbone. |

| DSC | Glass Transition Temp. (Tg) | The Tg of PAMPS can be influenced by its molecular weight and moisture content. It is an important parameter for understanding the mechanical properties of the polymer at different temperatures. |

Solution and Rheological Behavior: Understanding Performance in Application

For many applications, PAMPS is used in solution, where its rheological properties are of paramount importance. Rheology is the study of the flow and deformation of matter.

Principle: A rheometer is used to measure the viscosity and viscoelastic properties of a polymer solution as a function of shear rate, temperature, and concentration. For PAMPS solutions, it is also important to consider the effect of pH and salinity.[13][14]

Experimental Protocol:

-

Sample Preparation: PAMPS solutions of known concentrations are prepared in the desired solvent (e.g., deionized water, brine).

-

Measurement: The solution is placed in the rheometer, and various tests can be performed, such as:

-

Steady-state flow: Measures viscosity as a function of shear rate. PAMPS solutions are typically pseudoplastic (shear-thinning), meaning their viscosity decreases with increasing shear rate.[15]

-

Oscillatory measurements: Determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G'').

-

-

Data Analysis: The rheological data provides insights into the polymer's behavior in solution, which is critical for applications such as thickening agents, friction reducers, and hydrogels.[16][17][18]

Visualization of Characterization Workflows

The following diagrams illustrate the logical flow of the characterization process for PAMPS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic Effect of this compound on the Enhanced Conductivity for Fuel Cell at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly(acrylic acid-co-2-acrylamido-2-methyl-1-propanesulfonic acid)-grafted chitosan hydrogels for effective adsorption and photocatalytic degradation of dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rheological Property Changes in Polyacrylamide Aqueous Solution Flowed Through Microchannel Under Low Reynolds Number and High Shear Rate Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cenmed.com [cenmed.com]

Solubility of 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile sulfonic acid acrylic monomer. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the molecular determinants of AMPS solubility, presents quantitative data across a range of organic solvents, and offers a detailed experimental protocol for solubility determination. The interplay between the monomer's hydrophilic sulfonic acid group, its amide functionality, and steric hindrance from its geminal dimethyl groups dictates its solubility profile, making it highly soluble in water and polar aprotic solvents while showing limited solubility in most other organic media.[1] Understanding these properties is critical for its application in areas such as hydrogel formulation, polymer synthesis, and the development of personal care products and medical devices.[2][3][4]

Introduction to AMPS: A Molecule of Contrasting Moieties

This compound (AMPS), with the chemical formula C₇H₁₃NO₄S, is a unique vinyl monomer distinguished by its molecular architecture.[3] It incorporates a strongly acidic and highly hydrophilic sulfonate group, an amide linkage, and a polymerizable vinyl group.[3][5] A key structural feature is the presence of geminal dimethyl groups adjacent to the amide functionality, which provides significant steric hindrance. This steric protection confers exceptional thermal and hydrolytic stability to polymers incorporating the AMPS monomer, preventing degradation under harsh conditions.[1]

The sulfonic acid group is the primary driver of the molecule's hydrophilicity.[1][6] As a strong acid, it ionizes completely across a wide pH range, imparting an anionic character and promoting strong interactions with polar solvents, especially water.[1] This combination of a reactive vinyl group, a stable amide linkage, and a dominant hydrophilic moiety makes AMPS an invaluable component in the synthesis of specialty anionic polymers for a multitude of applications, from oilfield chemicals to superabsorbent hydrogels in medicine.[2][3][4][7]

Caption: Molecular structure of AMPS highlighting key functional groups.

Principles of AMPS Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[8][9] The solubility of AMPS is a direct consequence of the strong polarity imparted by its sulfonic acid group.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding. AMPS is exceptionally soluble in water (150 g/100 g) due to the strong hydrogen bonding between water molecules and the sulfonic acid group.[7][10] Its solubility is partial in alcohols like methanol (8.7 g/100 g) and ethanol, decreasing as the nonpolar alkyl chain of the alcohol becomes longer.[2][10][11]

-

Polar Aprotic Solvents: These solvents (e.g., dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)) are polar but lack O-H or N-H bonds for hydrogen donation. AMPS exhibits very high solubility in DMF (>100 g/100 g) and NMP (80 g/100 g).[1][10] This is due to strong dipole-dipole interactions between the solvent and the highly polar sulfonate and amide groups of AMPS.

-

Nonpolar Solvents: In nonpolar solvents like cyclohexane and toluene, AMPS is essentially insoluble.[11] The weak van der Waals forces of these solvents cannot overcome the strong intermolecular hydrogen bonding and ionic interactions between AMPS molecules in its solid crystalline state.

Quantitative Solubility Data

Precise solubility data is essential for process design, purification, and formulation. The following table summarizes the mole fraction and mass solubility of AMPS in various organic solvents. A comprehensive study by Wang et al. (2020) provides temperature-dependent mole fraction data, which is presented here at 298.15 K (25 °C) for comparison, alongside other reported values.[11]

| Solvent | Solvent Type | Mole Fraction (x₁) at 298.15 K[11] | Solubility (g AMPS / 100 g Solvent) | Reference |

| Water | Polar Protic | - | 150 | [7][10] |

| Dimethylformamide (DMF) | Polar Aprotic | - | >100 | [10] |

| N-Methyl-2-pyrrolidone | Polar Aprotic | - | 80 | [10] |

| Methanol | Polar Protic | 0.01311 | 8.7 | [10][11] |

| Toluene | Aromatic | 0.01423 | ~3.2 | [11] |

| Ethanol | Polar Protic | 0.00942 | ~2.1 | [11] |

| Acetone | Polar Aprotic | 0.00769 | ~2.7 | [11] |

| n-Propanol | Polar Protic | 0.00623 | ~2.1 | [11] |

| n-Butanol | Polar Protic | 0.00494 | ~2.0 | [11] |

| n-Heptanol | Polar Protic | 0.00392 | ~2.3 | [11] |

| Isobutanol | Polar Protic | 0.00371 | ~1.5 | [11] |

| Ethyl Acetate | Polar Aprotic | 0.00287 | ~0.7 | [11] |

| Ethylene Glycol (EG) | Polar Protic | 0.00286 | ~0.9 | [11] |

| Isopropanol | Polar Protic | 0.00284 | ~1.0 | [11] |

| 1,4-Dioxane | Polar Aprotic | 0.00160 | ~0.4 | [11] |

| Acetonitrile | Polar Aprotic | 0.00067 | ~0.3 | [11] |

| Cyclohexane | Nonpolar | 0.00004 | ~0.01 | [11] |

Note: Solubility in g/100g solvent calculated from mole fraction data for illustrative purposes.

The data clearly shows that the solubility of AMPS increases with temperature across all tested solvents.[11] This endothermic dissolution process indicates that energy is required to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Experimental Protocol: Isothermal Saturation Method

Determining the solubility of a compound like AMPS requires a robust and reproducible method. The isothermal saturation technique, often referred to as the shake-flask method, is a reliable approach.[11][12] This protocol is a self-validating system as equilibrium is confirmed by consistent measurements over time.

Caption: Experimental workflow for solubility determination via isothermal saturation.

Step-by-Step Methodology

-

Preparation: Place a known mass of the selected organic solvent into a jacketed glass vessel connected to a precision thermostatic bath.

-

Addition of Solute: Add an excess amount of crystalline AMPS to the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Stir the mixture vigorously using a magnetic stirrer at a constant, controlled temperature. The system should be allowed to equilibrate for at least 24 hours.

-

Causality Insight: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For viscous solvents or poorly soluble systems, 48 hours or more may be required.

-

-

Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle completely (typically 8-12 hours). Carefully withdraw a sample of the clear supernatant using a pre-warmed or pre-cooled syringe to match the vessel temperature, preventing premature crystallization or dissolution. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to exclude any solid particles.

-

Analysis (Gravimetric Method):

-

Accurately weigh the collected sample of the saturated solution.

-

Transfer the sample to a pre-weighed vial.

-

Remove the solvent by evaporation under vacuum at a mild temperature until a constant weight of the dry AMPS residue is achieved.

-

Weigh the vial containing the dry residue.

-

-

Calculation: The mass of the dissolved AMPS and the mass of the solvent in the sample can be determined by subtraction. From this, the solubility can be expressed as a mass fraction, mole fraction, or in grams of solute per 100 g of solvent.

-

Validation: To confirm equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, 48h). The calculated solubility should be constant within experimental error.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure. The dominant, highly polar sulfonic acid group renders it extremely soluble in water and polar aprotic solvents like DMF, while its solubility in less polar organic solvents is limited.[1][10] The quantitative data and experimental protocols provided in this guide offer a critical resource for scientists and researchers, enabling precise control over formulations, reaction conditions, and purification processes involving this important monomer. A thorough understanding of these solubility principles is fundamental to leveraging the full potential of AMPS in advanced material and chemical applications.

References

-

Wikipedia. (n.d.). 2-Acrylamido-2-methylpropane sulfonic acid. Retrieved from [Link]

-

Grokipedia. (n.d.). 2-Acrylamido-2-methylpropane sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GreenChem Industries. (n.d.). 2-Acrylamido-2-methylpropane sulfonic acid(AMPS). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (n.d.). AMPS. Retrieved from [Link]

-

Wang, Z., et al. (2020). Saturated Solubility of 2-Acrylamide-2-methylpropanesulfonic Acid in 14 Neat Organic Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(9), 4465–4473. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ACRYLAMIDO-2-METHYLPROPANESULFONIC ACID. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMPS (2-Acrylamido-2-methylpropane sulfonic acid ). Retrieved from [Link]

-

IRO Oil Drilling Chemical Company. (n.d.). 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS). Retrieved from [Link]

-

Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

-

Ueda, M., et al. (n.d.). EFFECT OF ORGANIC SULFONIC ACIDS ON THE AQUEOUS SOLUBILITY OF AROMATIC HYDROCARBONS. Journal of the Society of Fiber Science and Technology, Japan, 24(9), 416-420. Retrieved from [Link]

-

Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

-

Quora. (2018, January 13). Why is sulphanilic acid not soluble in water and organic solvents? Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ACRYLAMIDO-2-METHYLPROPANE SULFONIC ACID MONOMER. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMPS (2-Acrylamido-2-methylpropane sulfonic acid). Retrieved from [Link]

Sources

- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Acrylamide-2-methylpropanesulfonic acid | 15214-89-8 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. greenchemindustries.com [greenchemindustries.com]

- 5. chembk.com [chembk.com]

- 6. atamankimya.com [atamankimya.com]

- 7. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. atamankimya.com [atamankimya.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

The Determinants of Swelling in AMPS-Based Hydrogels: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the swelling behavior of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)-based hydrogels. Moving beyond a simple recitation of protocols, this document elucidates the core mechanisms and causal relationships that govern hydrogel performance, enabling informed experimental design and innovation.

Section 1: The Fundamental Chemistry and Architecture of AMPS Hydrogels

AMPS is a unique vinyl monomer distinguished by the presence of a sulfonic acid group (-SO₃H). This group is strongly acidic and remains ionized over a wide pH range, a characteristic that is central to the swelling behavior of the resulting hydrogels[1][2]. Poly(AMPS) hydrogels are three-dimensional, hydrophilic polymer networks formed by the crosslinking of AMPS monomer chains.[3][4]

The synthesis is typically achieved through free-radical polymerization, often initiated by thermal methods or UV irradiation.[4][5][6] A crosslinking agent, such as N,N'-methylene-bis-acrylamide (MBA) or ethylene glycol dimethacrylate (EGDM), is crucial for forming the insoluble, network structure that allows the hydrogel to swell without dissolving.[7][8]

The choice and concentration of the monomer and crosslinker are foundational to the hydrogel's final properties. A higher initial monomer concentration generally leads to a more robust hydrogel matrix.[9] The crosslinker concentration, or crosslink density, directly dictates the tightness of the polymer network; a higher density restricts chain mobility and thus limits the extent of swelling.[10][11]

Caption: Core components and process for AMPS-based hydrogel synthesis.

Section 2: The Driving Forces of Swelling: A Mechanistic Deep Dive

The remarkable ability of AMPS-based hydrogels to absorb and retain vast amounts of water is governed by a balance of thermodynamic forces. The primary driving force is the high hydrophilicity imparted by the sulfonic acid groups.[10]

When a dry AMPS hydrogel is placed in an aqueous environment, several processes occur:

-

Hydration of Polar Groups: Water molecules are drawn into the polymer network to hydrate the highly polar sulfonate (-SO₃⁻) and amide groups through hydrogen bonding.

-

Osmotic Pressure: The concentration of ions (protons or counter-ions like Na⁺) tethered to the polymer backbone is significantly higher inside the hydrogel than in the surrounding bulk solution. This creates a substantial osmotic pressure difference, driving more water into the network to equalize the concentration gradient.[12]

-

Electrostatic Repulsion: Once hydrated, the fixed anionic sulfonate groups along the polymer chains repel each other. This electrostatic repulsion forces the chains apart, expanding the network and creating more volume for water to enter.[3] This is a dominant factor in the superabsorbent nature of AMPS hydrogels.

-

Elastic Retractive Force: As the polymer chains expand, the crosslinks are stretched, generating an elastic retractive force that counteracts the swelling. Equilibrium is reached when the swelling forces (osmotic pressure, electrostatic repulsion) are balanced by this retractive force of the crosslinked network.

Caption: The balance of forces governing the equilibrium swelling of hydrogels.

Section 3: Key Factors Influencing Swelling Behavior

The swelling capacity of AMPS-based hydrogels is not an intrinsic constant but is highly sensitive to the external environment and the hydrogel's composition. Understanding these factors is critical for designing hydrogels for specific applications.

Effect of pH

Unlike many other ionic hydrogels that exhibit significant pH-dependent swelling, AMPS-based hydrogels maintain a high degree of swelling across a broad pH range.[2][13] This is because the sulfonic acid group is a strong acid with a very low pKa, meaning it remains deprotonated (anionic) even in highly acidic conditions.[10] However, at extremely low pH values (e.g., pH < 2), some protonation of the sulfonate groups can occur, slightly reducing electrostatic repulsion and thus the swelling ratio.[10] Conversely, in highly basic solutions, a "charge screening effect" from excess cations (like Na⁺ from NaOH) can shield the anionic charges, reducing repulsion and causing a decrease in swelling.[3]

Effect of Ionic Strength (Salt Concentration)

The swelling of AMPS hydrogels is highly sensitive to the ionic strength of the external solution.[3][14] When a salt (e.g., NaCl) is added to the swelling medium, two primary effects reduce the swelling capacity:

-

Charge Screening: The added mobile cations (e.g., Na⁺) cluster around the fixed anionic sulfonate groups on the polymer chains. This shielding effect neutralizes the electrostatic repulsion between chains, allowing them to relax and causing the hydrogel to shrink.[3][15]

-

Reduced Osmotic Pressure: The presence of ions in the external solution decreases the difference in mobile ion concentration between the inside of the hydrogel and the outside solution. This reduction in the osmotic pressure gradient diminishes the driving force for water to enter the gel.[15][16]

The valence of the cations in the salt solution has a pronounced effect. Divalent (e.g., Ca²⁺) and trivalent (e.g., Al³⁺) cations are much more effective at charge screening and can also form "ionic crosslinks" between polymer chains, leading to a dramatic collapse of the hydrogel network compared to monovalent cations (e.g., Na⁺).[3][15]

Effect of Crosslinker Type and Concentration

The crosslinker is the architectural lynchpin of the hydrogel. Its nature and concentration fundamentally control the maximum swelling capacity.

-

Concentration: As the concentration of the crosslinking agent (e.g., MBA) increases, the crosslink density of the network rises. This creates a more rigid structure with shorter polymer chains between crosslinks, which physically restricts the expansion of the network and leads to a lower equilibrium swelling ratio.[10][11]

-

Type: Different crosslinkers can impart different properties. For instance, N,N'-methylene-bis-acrylamide (MBA) has been shown to be a more effective crosslinker than ethylene glycol dimethacrylate (EGDM) in some AMPS systems, having a more significant effect on the water absorption profile.[7][8]

Effect of Temperature

For standard poly(AMPS) hydrogels, an increase in temperature generally leads to a faster swelling rate and a slightly higher equilibrium swelling ratio. This is attributed to increased polymer chain mobility, which facilitates the expansion of the network.[17] However, temperature responsiveness can be intentionally engineered into AMPS hydrogels by copolymerizing AMPS with thermo-responsive monomers like N-isopropylacrylamide (NIPAM).[18]

Section 4: Experimental Characterization of Swelling Behavior

Systematic and reproducible characterization is essential for evaluating and comparing hydrogel performance. The primary metric is the swelling ratio, which can be expressed in several ways.

Gravimetric Swelling Measurement Protocol

This is the most common method for determining the swelling capacity and kinetics.[19][20]

Objective: To determine the Equilibrium Swelling Ratio (ESR) and study the swelling kinetics of a hydrogel sample.

Materials:

-

Dried hydrogel sample of known weight (Wd)

-

Swelling medium (e.g., deionized water, PBS, salt solutions of varying concentrations)

-

Analytical balance

-

Beakers or vials

-

Filter paper or sieve

-

Timer

Step-by-Step Methodology:

-

Preparation: Weigh the completely dried hydrogel sample accurately using an analytical balance. Record this weight as the dry weight (Wd).[19]

-

Immersion: Place the dried hydrogel into a beaker containing a significant excess of the desired swelling medium at a controlled temperature.[21]

-

Kinetic Measurement: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes, and then hourly), remove the hydrogel from the solution.

-

Weighing: Quickly blot the surface of the swollen hydrogel with filter paper to remove excess surface water without compressing the gel.[20] Weigh the swollen hydrogel and record the weight (Wt) and the time.

-

Equilibrium Determination: Continue this process until the weight of the swollen hydrogel becomes constant over three consecutive measurements. This constant weight is the equilibrium swollen weight (We).[21]

-

Calculation:

-

Swelling Ratio at time t (St): St = (Wt - Wd) / Wd

-

Equilibrium Swelling Ratio (ESR): ESR = (We - Wd) / Wd

-

Equilibrium Water Content (EWC %): EWC % = [(We - Wd) / We] * 100

-

Caption: Workflow for the gravimetric measurement of hydrogel swelling kinetics.

Data Presentation and Interpretation

The collected data should be plotted as Swelling Ratio vs. Time to visualize the swelling kinetics. The initial slope of this curve represents the initial swelling rate.[10] Comparing ESR values under different conditions (e.g., varying pH, salt concentration) provides a quantitative measure of the hydrogel's responsiveness.

| Parameter | Symbol | Formula | Significance |

| Swelling Ratio | S | (Ws - Wd) / Wd | Measures the amount of solvent absorbed per unit mass of dry polymer. |

| Equilibrium Swelling Ratio | ESR or Q | (We - Wd) / Wd | Represents the maximum swelling capacity under specific conditions. |

| Equilibrium Water Content | EWC (%) | [(We - Wd) / We] * 100 | Expresses the fraction of the swollen hydrogel's mass that is water. |

Ws/Wt = weight of swollen gel at a given time, Wd = weight of dry gel, We = weight of gel at equilibrium swelling.

Section 5: Applications in Drug Delivery

The unique swelling characteristics of AMPS-based hydrogels make them excellent candidates for controlled drug delivery systems.[6][22] The release of an encapsulated drug is often controlled by the swelling of the hydrogel matrix. As the hydrogel swells, the mesh size of the polymer network increases, facilitating the diffusion of the entrapped drug into the surrounding medium.[6] The low sensitivity to pH changes in the physiological range can be advantageous for predictable, sustained release, while the high sensitivity to ionic strength can be exploited for ion-triggered release mechanisms.

Conclusion

The swelling behavior of AMPS-based hydrogels is a complex interplay between the polymer network architecture and the surrounding environment. The dominant sulfonate groups ensure high hydrophilicity and create strong electrostatic and osmotic forces that drive water absorption. By judiciously selecting the monomer concentration, crosslinker type, and crosslinker density, researchers can precisely tune the swelling capacity. A thorough understanding of how external stimuli like pH and ionic strength modulate these swelling forces is paramount for the rational design of AMPS hydrogels for advanced applications, from superabsorbents to sophisticated drug delivery platforms.

References

-

Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. (n.d.). ThaiScience. Retrieved from [Link]

-

Sadeghi, M., et al. (2014). Effect of pH, and Salinity onto Swelling Properties of Hydrogels Based on H-alginate-g-poly(AMPS). Biosciences Biotechnology Research Asia, 11(1), 205-209. Retrieved from [Link]

-

AMP Hydrogel Synthesis. (2024). Bio-protocol. Retrieved from [Link]

-

Varaprasad, K., et al. (2011). Synthesis and Characterizations of Macroporous Poly(acrylamide-2-acrylamido-2-methyl-1-propanesulfonic acid) Hydrogels for In Vitro Drug Release of Ranitidine Hydrochloride. ResearchGate. Retrieved from [Link]

-

Kim, H., et al. (2022). Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels. MDPI. Retrieved from [Link]

-

Mirdarikvande, S., et al. (2014). Effect of pH, and Salinity onto Swelling Properties of Hydrogels Based on H-alginate-g-poly(AMPS). ResearchGate. Retrieved from [Link]

-

pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2024). MDPI. Retrieved from [Link]

-

Sheth, R., et al. (2019). Measurement of Hydrogel Swelling Ratio and Mesh Size. Bio-protocol. Retrieved from [Link]

-

Mechanically Strong Superabsorbent Terpolymer Hydrogels Based on AMPS via Hydrogen-Bonding Interactions. (2023). ACS Applied Polymer Materials. Retrieved from [Link]

-

Representative swelling-pH curves for a poly(AMPS) hydrogel nanocomposite. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mirgorod, Y. (2021). Protocol suggestion to evaluate swelling ratio for hydrogels? ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of semi-IPN hydrogels composed of sodium 2-acrylamido-2-methylpropanesulfonate and poly(ε-caprolactone) diol for controlled drug delivery. (2022). Aston Research Explorer. Retrieved from [Link]

-

Preparation, characterization, and water sorption study of 2-acrylamido-2- methylpropane sulfonic acid (AMPS) based. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Protocol Efficiently Measuring the Swelling Rate of Hydrogels. (2025). ResearchGate. Retrieved from [Link]

-

Equilibrium Swelling. (n.d.). Hydrogel Design. Retrieved from [Link]

-

pH and temperature responsive hydrogels of poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-methacrylic acid): Synthesis and swelling characteristics. (2025). ResearchGate. Retrieved from [Link]

-

Swelling. (n.d.). Hydrogel Design. Retrieved from [Link]

-

Effect of pH, and Salinity onto Swelling Properties of Hydrogels Based on H-alginate-g-poly(AMPS). (2025). ResearchGate. Retrieved from [Link]

-

Somsunan, R., & Molloy, R. (n.d.). Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. ThaiScience. Retrieved from [Link]

-

What is the possible mechanism behind the AMPS swelling properties in hydrogels at acidic and basic pH? (2015). ResearchGate. Retrieved from [Link]

-

Unveiling the Compression Mechanical Properties of AMPS–APTAC–DMAAm Terpolymeric Hydrogels. (2025). PMC - NIH. Retrieved from [Link]

-

The photographs of AAm/AMPS hydrogel containing 8% AMPS Crosslinked by EGDMA. (n.d.). ResearchGate. Retrieved from [Link]

-

Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. (n.d.). ACS Omega. Retrieved from [Link]

-

Correlation between AMPS content, modulus and swelling behavior of the copolymer gels. (n.d.). ResearchGate. Retrieved from [Link]

-

Swelling behavior of poly(acrylamide-co-sodium acrylate) hydrogels in aqueous salt solutions: theory versus experiments. (n.d.). Academia.edu. Retrieved from [Link]

-

Experiment 5: Swelling and solute transport properties of hydrogels. (n.d.). Course Hero. Retrieved from [Link]

-

Swelling Studies. (2021). Bio-protocol. Retrieved from [Link]

-

Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. (n.d.). PMC - NIH. Retrieved from [Link]

-

Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Sadeghi, M., & Hosseinzadeh, H. (n.d.). Synthesis and super-swelling behavior of a novel low salt-sensitive protein-based superabsorbent hydrogel: collagen-g-poly. SciSpace. Retrieved from [Link]

-

Influence of Some Crosslinkers on the Swelling of. (n.d.). Tr. J. of Chemistry. Retrieved from [Link]

-

Applying Copolymerization Kinetics to Understand and Optimize Swelling Responses in Superabsorbent Hydrogels. (2023). Macromolecules. Retrieved from [Link]

-

Swelling behavior of anionic acrylamide-based hydrogels in aqueous salt solutions: Comparison of experiment with theory. (2025). ResearchGate. Retrieved from [Link]

-

Hydrogels and Superabsorbents: The Impact of AMPS in Personal Care and Medical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

The Influence of Preparation Methods on the Swelling and Network Properties of Acrylamide Hydrogels with Crosslinkers. (n.d.). Florida Gulf Coast University. Retrieved from [Link]

-

Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). MDPI. Retrieved from [Link]

-

Characterization of Superabsorbent Poly(Sodium-Acrylate Acrylamide) Hydrogels and Infuence of Chemical Structure on Internal. (2016). Purdue e-Pubs. Retrieved from [Link]

-

Recent Advances in Antimicrobial Peptide Hydrogels. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biotech-asia.org [biotech-asia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels [mdpi.com]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings | Semantic Scholar [semanticscholar.org]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. web.itu.edu.tr [web.itu.edu.tr]

- 17. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 2.4.4. Swelling Studies [bio-protocol.org]

- 22. mdpi.com [mdpi.com]

Ritter reaction for 2-Acrylamido-2-methyl-1-propanesulfonic acid synthesis.

<An In-depth Technical Guide to the Ritter Reaction for 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) Synthesis

Abstract

This technical guide provides a comprehensive overview of the Ritter reaction for the synthesis of this compound (AMPS), a versatile specialty monomer. Addressed to researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, offers a detailed and validated experimental protocol, and discusses critical process parameters and safety considerations. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering the reader to approach this synthesis with a deep and practical understanding.

Introduction: The Significance of AMPS

This compound (AMPS), is a reactive, hydrophilic, sulfonic acid acrylic monomer.[1] Its unique molecular structure, containing a strong anionic sulfonic acid group, a sterically hindered amide linkage, and a polymerizable vinyl group, imparts a remarkable combination of properties to polymers.[1][2] These include high hydrophilicity, exceptional hydrolytic and thermal stability, and anionic character over a wide pH range.[1]

Consequently, AMPS and its polymers have found widespread application in diverse fields such as:

-

Water Treatment: As a highly effective flocculating agent for removing suspended particles.[2][3]

-

Oil & Gas: To enhance the viscosity and thermal stability of drilling and hydraulic fracturing fluids.[3]

-

Superabsorbent Polymers: As a key component in products like diapers and agricultural soil conditioners due to its high water absorption and retention capabilities.[1][2]

-

Medical Applications: In the formulation of hydrogels for wound dressings, drug delivery, and medical electrodes.[1][4]

-

Personal Care and Cosmetics: To stabilize formulations and improve the texture of products like creams and gels.[3]

-

Construction: As a superplasticizer to reduce water content and improve the strength and durability of concrete.[1]

Given its industrial and scientific importance, a robust and well-understood synthetic route is paramount. The Ritter reaction stands as the cornerstone of commercial AMPS production.[1]

The Ritter Reaction: A Mechanistic Deep Dive

The Ritter reaction is a powerful chemical transformation that synthesizes N-substituted amides from a nitrile and a carbocation precursor, such as an alkene or an alcohol, under strongly acidic conditions.[5][6] It is an atom-economical process, making it highly attractive for industrial-scale synthesis.[6][7]

The synthesis of AMPS via the Ritter reaction involves the reaction of acrylonitrile and isobutylene in the presence of concentrated sulfuric acid or oleum (fuming sulfuric acid).[1][8] The strong acid serves a dual purpose: it acts as a catalyst for the Ritter reaction and as a sulfonating agent.[8]

The generally accepted mechanism proceeds through the following key steps:

-

Carbocation Formation: The strong acid protonates isobutylene, leading to the formation of a stable tertiary carbocation (tert-butyl cation). The stability of this carbocation is a critical factor for the reaction's efficiency.[5]

-

Nucleophilic Attack by Nitrile: The nitrogen atom of acrylonitrile, acting as a nucleophile, attacks the electrophilic tert-butyl cation. This step forms a nitrilium ion intermediate.[5][9]

-

Sulfonation: The highly reactive sulfonating agent (SO₃ from oleum or concentrated sulfuric acid) sulfonates the methyl group of the isobutylene backbone.

-

Hydrolysis: The nitrilium ion intermediate is subsequently hydrolyzed during the workup to yield the final N-alkyl amide product, this compound.[5][8]

Caption: Mechanistic pathway for AMPS synthesis via the Ritter reaction.

Experimental Protocol: A Validated Approach

The following protocol is a synthesis of established methods and provides a reliable route to high-purity AMPS.[10][11][12] It is crucial to adhere to the stringent temperature control and safety precautions outlined.

3.1. Materials and Equipment

| Reagent | Grade | Supplier | Notes |

| Acrylonitrile | ≥99%, inhibited | Major Chemical Supplier | Used in excess as both reactant and solvent.[12] |

| Oleum (Fuming Sulfuric Acid) | 20-30% free SO₃ | Major Chemical Supplier | Potent sulfonating and dehydrating agent. |

| Liquefied Isobutylene | ≥99% | Major Chemical Supplier | Source of the tert-butyl carbocation. |

| Glacial Acetic Acid | ACS Grade | Major Chemical Supplier | For purification by recrystallization.[13] |

Equipment:

-

Jacketed glass reactor (1L) with overhead stirrer, thermocouple, and gas inlet.

-

Chilling circulator for reactor temperature control.

-

Metering pump for controlled addition of oleum.

-

Mass flow controller for isobutylene addition.

-

Buchner funnel and vacuum flask for filtration.

-

Vacuum oven for drying.

3.2. Step-by-Step Synthesis Procedure

Sources

- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Acrylamido-2-methylpropane sulphonic acid (AMPS) - IRO Water Treatment [irowater.com]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent developments in Ritter reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scilit.com [scilit.com]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 10. US6504050B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. CN103922973A - 2-acrylamido-2-methyl propane sulfonic acid preparation method - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]